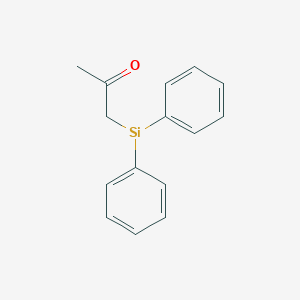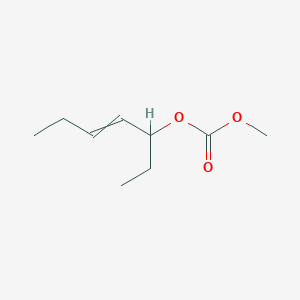![molecular formula C16H10O B14270555 Fluoreno[1,2-b]pyran CAS No. 126967-71-3](/img/structure/B14270555.png)
Fluoreno[1,2-b]pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoreno[1,2-b]pyran is a heterocyclic compound that features a fused ring system consisting of a fluorene moiety and a pyran ring This compound is part of a broader class of pyran derivatives, which are known for their diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluoreno[1,2-b]pyran can be synthesized through multicomponent reactions (MCRs), which are highly efficient and environmentally friendly. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Microwave irradiation has also been employed to enhance reaction rates and yields .
Industrial Production Methods
These methods offer advantages such as reduced reaction times, lower costs, and minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Fluoreno[1,2-b]pyran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve solvents like ethanol or acetonitrile and may require catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated or alkylated derivatives .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: Its derivatives have shown promise as bioactive compounds with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of photochromic materials, which change color upon exposure to light
Mécanisme D'action
The mechanism by which Fluoreno[1,2-b]pyran exerts its effects involves interactions with molecular targets and pathways. For example, its photochromic properties are due to a reversible 6π electrocyclic ring-opening reaction upon photoirradiation with UV light, resulting in the conversion of the colorless form into a colored merocyanine dye . This reaction is influenced by the electronic and steric properties of the substituents on the molecule.
Comparaison Avec Des Composés Similaires
Fluoreno[1,2-b]pyran can be compared with other similar compounds, such as:
Naphthopyrans: These compounds also exhibit photochromic properties and undergo similar electrocyclic reactions
Benzopyrans: These compounds have a similar fused ring system but differ in their electronic and steric properties.
This compound is unique due to its specific ring structure and the resulting chemical and physical properties
Propriétés
Numéro CAS |
126967-71-3 |
|---|---|
Formule moléculaire |
C16H10O |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
indeno[1,2-h]chromene |
InChI |
InChI=1S/C16H10O/c1-2-6-13-12(4-1)10-15-14(13)8-7-11-5-3-9-17-16(11)15/h1-10H |
Clé InChI |
OOEAIXLASGCZOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC3=C4C(=CC=CO4)C=CC3=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester](/img/structure/B14270477.png)
![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)
![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)

chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)
![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)
![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
![12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate](/img/structure/B14270548.png)

![[4-[(2S)-2-amino-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate](/img/structure/B14270565.png)
